![molecular formula C15H18N6O3S B2860653 t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate CAS No. 2108291-20-7](/img/structure/B2860653.png)
t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate” is a complex organic molecule. It contains a carbamate group, which is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) attached to nitrogen . The molecule also contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Chemical Reactions Analysis
The reactivity of similar compounds, such as N-(3-thienyl)carbamates, has been studied . The nucleophilic participation of the tert-butoxycarbonyl group occurred during the selenium or iodine-induced cyclization of tert-butyl 2-allyl- or N-allyl-3-thienylcarbamates .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Compounds containing oxadiazole and carbazole units, similar to the structure of the compound , have been utilized in the development of OLEDs. For instance, carbazole derivatives containing oxadiazole have shown promise as host materials for red triplet emitters in OLEDs, exhibiting high external electroluminescent quantum efficiency and energy conversion efficiency. Such materials are synthesized and characterized for their photophysical properties, offering insights into the design of efficient electroluminescent devices (Guan et al., 2006).
Biological Activities
Derivatives of compounds that include 1,2,4-triazole and oxadiazole moieties, akin to the structure of interest, have been explored for their biological activities. These compounds have been synthesized and tested for their in vitro antimicrobial properties against various microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans. Such research indicates the potential of these derivatives in the development of new antimicrobial agents (Szulczyk et al., 2017).
Optical Properties and Power Limiting
Multibranch 1,3,4-oxadiazole derivatives have been investigated for their two-photon absorption (TPA) properties and optical power limiting capabilities. These studies are crucial for the development of materials that can protect sensitive optical devices from damage due to intense light exposure. The enhanced TPA and strong optical power limiting properties of these compounds, partly attributed to their electronic structure, underscore their potential in optical applications (Zhi, 2007).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles have been conducted. These compounds, related to the query compound through their structural motifs, showed marked activity against certain strains of Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for the development of new antimicrobial agents (Al-Omar, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-15(2,3)23-14(22)16-5-6-21-8-11(18-20-21)13-17-12(19-24-13)10-4-7-25-9-10/h4,7-9H,5-6H2,1-3H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDQYVRRUMMQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

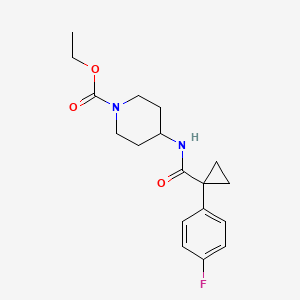
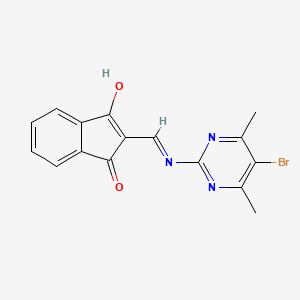
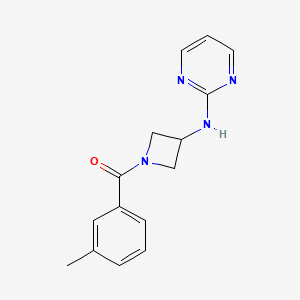
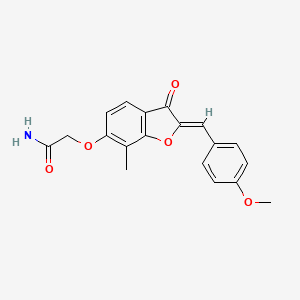
methanone](/img/structure/B2860581.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)
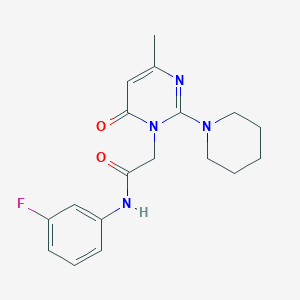
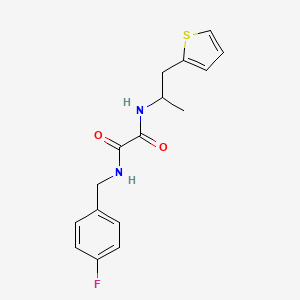
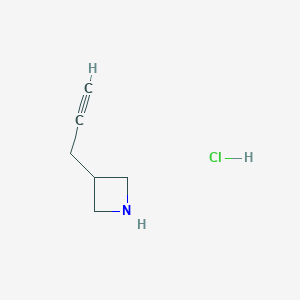
![N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2860588.png)
![3-benzyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860589.png)
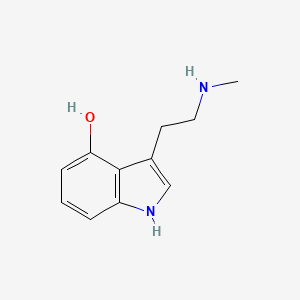
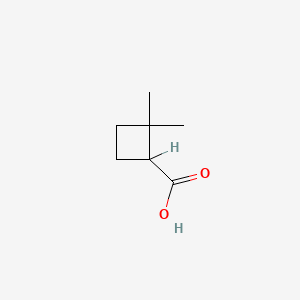
![1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2860593.png)